Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features a benzyl group, an amide linkage, and a pentanoate moiety, making it of interest for various chemical and biological studies.
The compound can be synthesized through various chemical methods, which involve the reaction of specific precursors under controlled conditions. The detailed synthesis routes are crucial for understanding its production and potential applications in pharmaceuticals.
Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate is classified as an ester due to the presence of the pentanoate group. It also falls under the category of amides due to the carbonyl group attached to the nitrogen atom from the phenylmethoxycarbonylamino moiety.
The synthesis of Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate can be achieved through several synthetic routes, typically involving multi-step reactions that include esterification and amidation processes.
Technical Details:
The molecular structure of Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate can be represented using various chemical notation systems, including SMILES and InChI codes:
C(C(=O)N(C(=O)OC1=CC=CC=C1)C(C)C(=O)NCC(=O)OCC1=CC=CC=C1)
YFOBNTOXXZZBGR-UHFFFAOYSA-N
This structure indicates multiple functional groups, including methyl, carbonyl, and methoxy functionalities that contribute to its chemical reactivity and biological activity.
Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate can participate in various chemical reactions due to its functional groups:
Technical Details:
The mechanism of action for Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate primarily involves its interaction with biological targets at the molecular level:
Relevant Data:
Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate has several potential applications:
CAS No.: 495-60-3
CAS No.: 33776-88-4
CAS No.: 593-98-6
CAS No.: 125516-10-1
CAS No.:
CAS No.: